1-(2-Hydroxyphenyl)piperazine dihydrobromide

描述

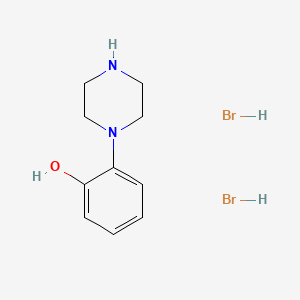

1-(2-Hydroxyphenyl)piperazine dihydrobromide is a chemical compound with the molecular formula C10H16Br2N2O. It is known for its role as a dopamine reuptake inhibitor, making it significant in various scientific research applications. This compound is also referred to as GBR-12909 or Win 12909.

准备方法

The synthesis of 1-(2-Hydroxyphenyl)piperazine dihydrobromide involves several steps. One common method includes the reaction of 2-chlorophenol with piperazine in the presence of a base, followed by the addition of hydrobromic acid to form the dihydrobromide salt . The reaction conditions typically involve heating and stirring to ensure complete reaction and high yield.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.

化学反应分析

1-(2-Hydroxyphenyl)piperazine dihydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmacological Applications

1. Antidepressant and Anxiolytic Properties

Research indicates that 1-(2-Hydroxyphenyl)piperazine dihydrobromide exhibits potential antidepressant and anxiolytic effects. These properties are primarily attributed to its interaction with serotonin receptors (5-HT), suggesting that it may act as a partial agonist or antagonist at specific receptor subtypes. This interaction is crucial for modulating mood and anxiety levels, making the compound a candidate for developing new treatments for mood disorders.

2. Synthesis of Other Bioactive Compounds

The compound serves as an intermediate in synthesizing other biologically active derivatives, enhancing its utility in medicinal chemistry. Its ability to undergo various organic reactions, such as acylation and alkylation, further supports its role as a versatile building block in pharmaceutical development .

Interaction Studies

Studies focusing on the binding affinity of this compound to neurotransmitter receptors have provided insights into its mechanism of action. The compound's affinity for serotonin receptors underscores its potential therapeutic applications in treating anxiety and depression.

Comparative Analysis with Related Compounds

A comparative analysis reveals structural similarities with other piperazine derivatives, which also exhibit significant biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy group on 2-position | Antidepressant, anxiolytic |

| 1-(4-Hydroxyphenyl)piperazine dihydrobromide | Hydroxy group on 4-position | Similar activity but different selectivity |

| Piperazine | Basic piperazine structure | Limited biological activity |

| Phenelzine | Complex structure with MAOI activity | Antidepressant |

Case Studies and Research Findings

Several studies have documented the effects of this compound in experimental models:

- Antidepressant Activity : In animal studies, the compound demonstrated significant antidepressant effects when administered in controlled doses, showing promise for further development in clinical settings.

- Anxiolytic Effects : Research has indicated that the compound can reduce anxiety-like behaviors in animal models, supporting its potential use as an anxiolytic agent .

作用机制

The primary mechanism of action of 1-(2-Hydroxyphenyl)piperazine dihydrobromide involves the inhibition of dopamine reuptake. This action increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons.

相似化合物的比较

1-(2-Hydroxyphenyl)piperazine dihydrobromide can be compared with other dopamine reuptake inhibitors such as:

GBR-12935: Another potent dopamine reuptake inhibitor with a similar mechanism of action.

Cocaine: A well-known dopamine reuptake inhibitor, though it has a different chemical structure and additional pharmacological effects.

Methylphenidate: Commonly used in the treatment of ADHD, it also inhibits dopamine reuptake but has a different chemical structure and pharmacokinetic profile.

The uniqueness of this compound lies in its specific binding affinity and selectivity for the dopamine transporter, making it a valuable tool in neurochemical research.

生物活性

1-(2-Hydroxyphenyl)piperazine dihydrobromide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its pharmacodynamics, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of 300.14 g/mol, is characterized by a piperazine ring substituted with a hydroxyphenyl group at the 2-position. The presence of the hydroxyl (-OH) group enhances its reactivity, allowing for participation in hydrogen bonding and nucleophilic substitution reactions, which are critical for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the realm of neuropharmacology:

- Antidepressant Properties : The compound has shown promise as an antidepressant, likely due to its interaction with serotonin receptors (5-HT). Studies suggest that it may act as a partial agonist or antagonist at specific serotonin receptor subtypes, influencing mood regulation and anxiety levels .

- Anxiolytic Effects : Its potential anxiolytic effects are attributed to similar mechanisms involving serotonin modulation, which is crucial for managing anxiety disorders.

- Neurotransmitter Interaction : Binding affinity studies have revealed that this compound interacts with various neurotransmitter systems, particularly those involving aminergic receptors. This interaction profile is essential for understanding its therapeutic applications .

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Serotonin Receptor Modulation : The compound's ability to modulate serotonin signaling pathways is central to its antidepressant and anxiolytic effects. This modulation can lead to altered neurotransmitter release and receptor activation, impacting mood and anxiety levels .

- Potential Sigma Receptor Interaction : Preliminary studies suggest that this compound may also interact with sigma receptors, which are implicated in various neurological functions. This interaction could further elucidate its role in behavioral modulation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy group on 2-position | Antidepressant, anxiolytic |

| 1-(4-Hydroxyphenyl)piperazine dihydrobromide | Hydroxy group on 4-position | Similar activity but different selectivity |

| Piperazine | Basic piperazine structure | Limited biological activity |

| Phenelzine | Complex structure with MAOI activity | Antidepressant |

This table illustrates how variations in the piperazine structure can influence biological activity and receptor selectivity.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various experimental models:

- Behavioral Studies : In animal models assessing anxiety-like behavior, administration of this compound resulted in significant reductions in anxiety-related responses, supporting its anxiolytic potential .

- Cellular Studies : In vitro assays have demonstrated that the compound can affect cell proliferation and apoptosis in cancer cell lines, indicating broader therapeutic potential beyond neuropharmacology .

属性

CAS 编号 |

58260-69-8 |

|---|---|

分子式 |

C10H15BrN2O |

分子量 |

259.14 g/mol |

IUPAC 名称 |

2-piperazin-1-ylphenol;hydrobromide |

InChI |

InChI=1S/C10H14N2O.BrH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H |

InChI 键 |

KOLZUNYLPQYZQD-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=CC=CC=C2O.Br.Br |

规范 SMILES |

C1CN(CCN1)C2=CC=CC=C2O.Br |

Key on ui other cas no. |

58260-69-8 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。